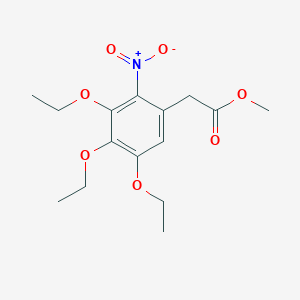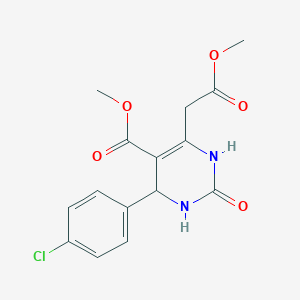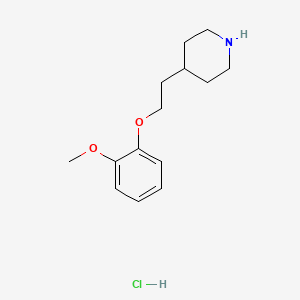
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid
Übersicht
Beschreibung
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid, also known as MMVA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMVA is a derivative of valeric acid and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Wissenschaftliche Forschungsanwendungen
Metabolite Studies in Fungi
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid's structural similarities to compounds isolated from fungi, such as globoscinic acid and globoscin, highlight its potential relevance in metabolite studies. These compounds, extracted from Xylaria fungi, showcase the diverse metabolic pathways and chemical diversity in fungal organisms (Adeboya et al., 1995).
Synthesis of Pharmaceutical Intermediates
Its structural resemblance to 5-Chlorovaleroyl chloride (5-CVC), a key alkylating agent in pharmaceutical synthesis, underscores its potential in the production of various pharmaceutical intermediates. Monitoring the impurities in such compounds is crucial for ensuring the quality of the final pharmaceutical products (Tang et al., 2010).
Role in Adipose Tissue Metabolism
The compound's similarity to 3-methyl-2-oxovaleric acid, a metabolite involved in adipose tissue metabolism, suggests its possible role in systemic energy regulation. This metabolite is a part of the interorgan signaling axis in brown and beige adipose tissues, influencing systemic metabolism (Whitehead et al., 2021).
Enantioselective Synthesis and Chirality
The compound's structural similarity to 3-amino-2-hydroxyvaleric acid, used in the synthesis of specific inhibitors like poststatin, points towards its potential in enantioselective synthesis and studies related to chirality (Tsuda et al., 1996).
Potential in Organic Synthesis
Its structural relation to oxo-l,5-diketones, which are used in the synthesis of tetrahydrothiochromylium salts, indicates its potential utility in various organic synthesis reactions (Kharchenko et al., 1982).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(5-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-8-11(18-3)5-4-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHRQFAUXXPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022227.png)


![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B3022233.png)
![Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3022235.png)

![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)
![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)






